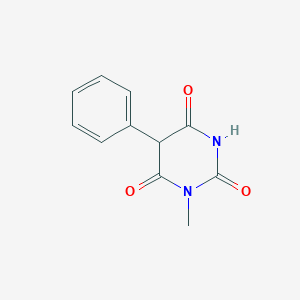![molecular formula C11H12F3NO2 B3076011 Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate CAS No. 1038323-37-3](/img/structure/B3076011.png)
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
Overview
Description
“Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate” is a chemical compound with the CAS Number: 1038323-37-3 . It has a molecular weight of 247.22 . The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14/h2-5,9H,6,15H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI key: UXOKNDFGYDXGGN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 295.2±40.0 °C . The predicted density is 1.320±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications
Synthesis Techniques
- Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate has been a focus in the field of asymmetric synthesis. For instance, the asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, a derivative, was achieved through hydrolytic kinetic resolution using Jacobsen catalyst (Narsaiah & Kumar, 2011).
Pharmaceutical Intermediates
- This compound serves as a pharmaceutical intermediate. For instance, a study utilized it in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an intermediate of S-dapoxetine, showing potential in chiral catalysis for enantiopure compounds (Li et al., 2013).
Reactions with Nucleophiles
- It has been used to study reactions with various nucleophiles. For instance, reactions with mono- and difunctional nucleophiles led to the formation of different methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic derivatives (Sokolov & Aksinenko, 2010).
Antibacterial Properties
- Some derivatives have been tested for antibacterial properties. For example, 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, derived from 1,1,1-trifluoromethyl-3-cyano-3-phenylpropanone, demonstrated antibacterial activity comparable to commercial antibiotics (Kumar et al., 2005).
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14/h2-5,9H,6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOKNDFGYDXGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)
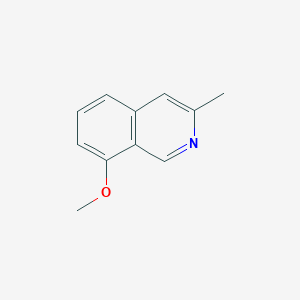

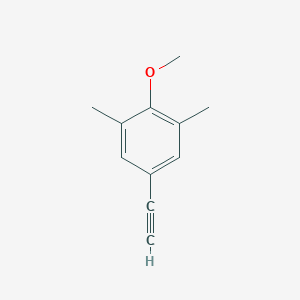
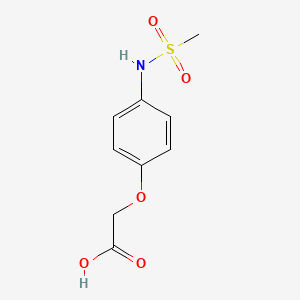
![4-[2-(4-Iodophenoxy)ethyl]morpholine](/img/structure/B3075981.png)

![2-{[(3-Isopropylphenyl)amino]methyl}phenol](/img/structure/B3075992.png)
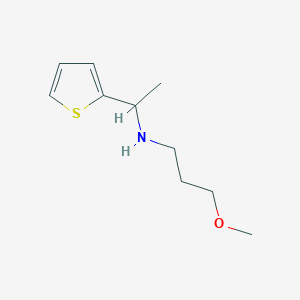

![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3076023.png)


